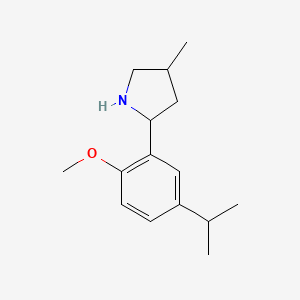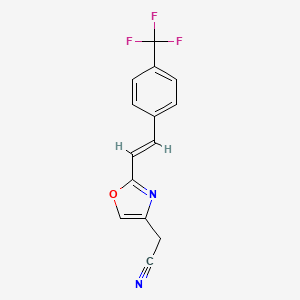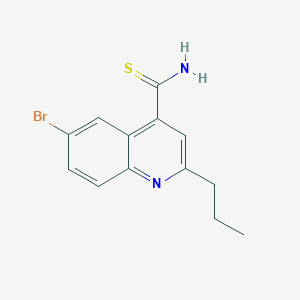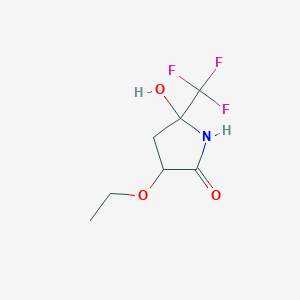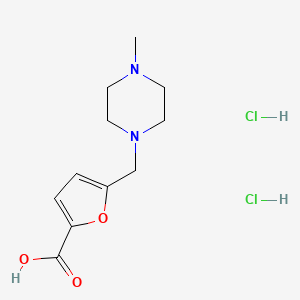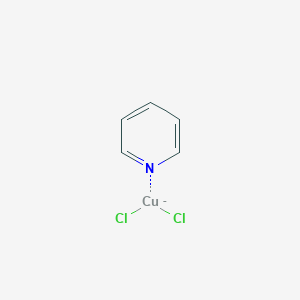
Copper dichloro(pyridine)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper dichloro(pyridine)- is a coordination compound that features copper as the central metal ion coordinated to two chloride ions and a pyridine ligand
準備方法
Synthetic Routes and Reaction Conditions
Copper dichloro(pyridine)- can be synthesized by reacting copper(II) chloride with pyridine in an appropriate solvent. The reaction typically involves mixing an aqueous solution of copper(II) chloride with pyridine under controlled conditions to form the desired complex . The reaction can be represented as follows:
CuCl2+C5H5N→CuCl2(C5H5N)
Industrial Production Methods
While specific industrial production methods for copper dichloro(pyridine)- are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include steps for purification and crystallization to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Copper dichloro(pyridine)- undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: The copper center can participate in redox reactions, changing its oxidation state.
Substitution Reactions: The pyridine ligand can be substituted by other ligands under appropriate conditions.
Coordination Reactions: The compound can form coordination complexes with other ligands.
Common Reagents and Conditions
Common reagents used in reactions with copper dichloro(pyridine)- include oxidizing agents, reducing agents, and various ligands. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving copper dichloro(pyridine)- depend on the specific reaction type. For example, substitution reactions may yield new coordination complexes with different ligands, while redox reactions may result in changes to the oxidation state of the copper center.
科学的研究の応用
Copper dichloro(pyridine)- has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Material Science: The compound is studied for its potential use in the development of new materials with unique properties.
Medicinal Chemistry: Research is ongoing to explore its potential as an antitumor agent and its interactions with biological molecules.
作用機序
The mechanism by which copper dichloro(pyridine)- exerts its effects involves coordination chemistry principles. The copper center can interact with various molecular targets, including enzymes and DNA, through coordination bonds. These interactions can influence biological pathways and processes, leading to potential therapeutic effects .
類似化合物との比較
Copper dichloro(pyridine)- can be compared with other similar coordination compounds, such as:
Copper(II) bipyridine complexes: These compounds also feature copper coordinated to nitrogen-containing ligands and exhibit similar catalytic and biological properties.
Copper(II) phenanthroline complexes: These complexes are studied for their antitumor activity and coordination chemistry.
The uniqueness of copper dichloro(pyridine)- lies in its specific ligand environment and the resulting chemical properties, which can be tailored for various applications.
特性
分子式 |
C5H5Cl2CuN- |
|---|---|
分子量 |
213.55 g/mol |
IUPAC名 |
dichlorocopper(1-);pyridine |
InChI |
InChI=1S/C5H5N.2ClH.Cu/c1-2-4-6-5-3-1;;;/h1-5H;2*1H;/q;;;+1/p-2 |
InChIキー |
MFDCYVCKKLPHQQ-UHFFFAOYSA-L |
正規SMILES |
C1=CC=NC=C1.Cl[Cu-]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methoxy-6-methyl-1h-pyrrolo[3,4-c]pyridine-1,3(2h)-dione](/img/structure/B15208763.png)
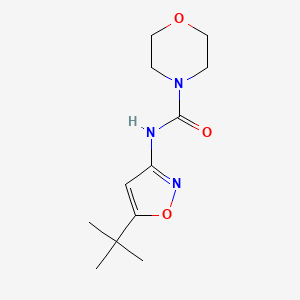

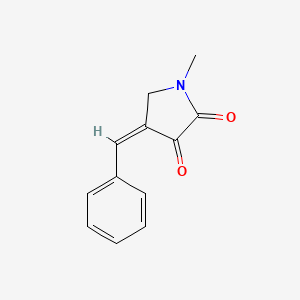
![3-fluoro-N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]benzamide](/img/structure/B15208801.png)
![3-(Tetrahydrofuran-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15208802.png)
